molecular formula C7H2BrClF2O B2796288 2-Bromo-4,5-difluorobenzoyl chloride CAS No. 103994-89-4

2-Bromo-4,5-difluorobenzoyl chloride

Cat. No. B2796288
Key on ui cas rn: 103994-89-4
M. Wt: 255.44
InChI Key: UFZYNSSKIDMEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04684648

Procedure details

Thionyl chloride (70 ml) is added to 2-bromo-4,5-difluorobenzoic acid (39.5 g), and the mixture is allowed to stand at room temperature for one hour and then refluxed for one hour. After completion of the reaction, the excess thionyl chloride is distilled off under reduced pressure. The oily residue is distilled under reduced pressure to give 2-bromo-4,5-difluorobenzoyl chloride (37.8 g) as a pale yellow oily substance, b.p. 121°-123° C. (32 mmHg).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([Cl:15])=[O:5]

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)F)F
Name
Quantity
70 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=O)Cl)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.